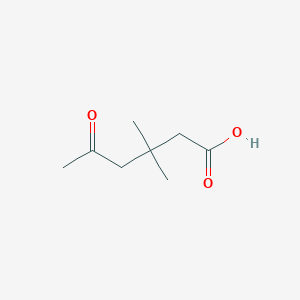

3,3-Dimethyl-5-oxohexanoic acid

描述

General Context of Keto-Carboxylic Acids in Organic Chemistry

Keto-carboxylic acids, also known as oxo-carboxylic acids, are a significant class of organic compounds characterized by the presence of both a carboxyl group (-COOH) and a ketone group (>C=O) within their molecular structure. wikipedia.orgncert.nic.in This dual functionality imparts a unique chemical reactivity, allowing them to participate in a wide array of chemical transformations. The carbonyl group, a carbon-oxygen double bond, is a key feature in aldehydes, ketones, and carboxylic acids. libretexts.org In carboxylic acids, the carbonyl carbon is bonded to a hydroxyl group, while in ketones, it is bonded to two carbon atoms. ncert.nic.in

The position of the ketone group relative to the carboxylic acid group is a crucial determinant of the molecule's properties and reactivity. Based on this, keto acids are broadly classified into alpha- (α), beta- (β), and gamma- (γ) keto acids. wikipedia.org

Alpha-keto acids (or 2-oxoacids) have the ketone group on the carbon atom adjacent to the carboxylic acid. wikipedia.org They are of particular importance in biological systems, playing roles in metabolic pathways like the Krebs cycle. wikipedia.org

Beta-keto acids (or 3-oxoacids) possess a ketone group on the second carbon from the carboxylic acid. wikipedia.org A notable characteristic of these acids is their propensity to undergo thermal decarboxylation. wikipedia.org

Gamma-keto acids (or 4-oxoacids) feature a ketone group on the third carbon from the carboxylic acid. wikipedia.org

The diverse reactivity of keto acids makes them valuable intermediates in organic synthesis. For instance, α-keto acids can serve as acylation agents. wikipedia.org Various synthetic methods have been developed for the preparation of these compounds, including the oxidation of α-hydroxy acids and the reaction of aryl diazoacetates with water. organic-chemistry.org

Structural Significance of 3,3-Dimethyl-5-oxohexanoic Acid within this Class

This compound, with the chemical formula C8H14O3, is a specific type of oxo-carboxylic acid. nih.govcymitquimica.com Its structure is characterized by a hexanoic acid backbone with two methyl groups attached to the third carbon atom and a ketone group at the fifth carbon position. This substitution pattern places it within the category of γ-keto acids.

The presence of the gem-dimethyl group at the 3-position is a key structural feature. This steric hindrance can influence the molecule's reactivity and conformational preferences. The IUPAC name for this compound is this compound. nih.gov

Below is a table summarizing some of the key properties of this compound.

| Property | Value |

| Molecular Formula | C8H14O3 |

| Molecular Weight | 158.19 g/mol |

| CAS Number | 20624-63-9 |

| IUPAC Name | This compound |

| Synonyms | 5-keto-3,3-dimethylhexanoic acid |

Data sourced from multiple references. nih.govcymitquimica.comnih.govprepchem.com

Overview of Research Relevance in Synthetic Organic Chemistry

The unique structure of this compound makes it a molecule of interest in synthetic organic chemistry. One of the documented synthetic routes to this compound is through the ozonolysis of isophorone (B1672270). cymitquimica.comprepchem.com This process involves bubbling ozone through a solution of isophorone, followed by workup to yield the target acid. prepchem.com

While specific research applications of this compound are not extensively detailed in the provided search results, its structural motifs are found in various complex molecules. For instance, related keto acids are precursors in the synthesis of alkaloids and other natural products. wikipedia.org The study of its synthesis and reactivity contributes to the broader understanding of keto acid chemistry and the development of new synthetic methodologies. Further research into this compound could unveil its potential as a building block for more complex chemical structures.

Structure

3D Structure

属性

IUPAC Name |

3,3-dimethyl-5-oxohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-6(9)4-8(2,3)5-7(10)11/h4-5H2,1-3H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLBXWQKHHZUDAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(C)(C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40462567 | |

| Record name | 3,3-dimethyl-5-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40462567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20624-63-9 | |

| Record name | 3,3-dimethyl-5-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40462567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies of 3,3 Dimethyl 5 Oxohexanoic Acid

Isophorone-Based Synthetic Routes

Isophorone (B1672270), a well-known α,β-unsaturated cyclic ketone, serves as a common starting material for the synthesis of 3,3-Dimethyl-5-oxohexanoic acid. The reaction proceeds by breaking the endocyclic double bond of the isophorone molecule.

A direct method for synthesizing this compound involves the ozonolysis of isophorone followed by a hydrolytic workup. In a documented procedure, isophorone is first dissolved in a solvent such as dichloromethane (B109758) and cooled to 0°C. google.com A stream of oxygen containing ozone is then passed through the solution until saturation is achieved, indicating the formation of an ozonide intermediate. google.com Following the ozonolysis, the reaction mixture is added to boiling water. This step serves to both hydrolyze the ozonide and distill off the dichloromethane solvent. The aqueous solution is boiled for an extended period, typically around three hours, to ensure complete conversion to this compound, which is then isolated. google.com

Table 1: Reaction Parameters for Isophorone Ozonolysis and Hydrolysis

| Parameter | Value/Condition |

|---|---|

| Starting Material | Isophorone |

| Solvent | Dichloromethane |

| Ozonolysis Temperature | 0°C |

| Workup | Addition to boiling water |

| Hydrolysis Time | 3 hours |

Detailed literature specifically describing the ozonolysis of isophorone with subsequent intermediary esterification to form this compound could not be located in the surveyed sources. While ozonolysis can be followed by workup conditions that lead to esters, this specific pathway for the target compound from isophorone is not explicitly documented in the available literature. For instance, studies on other molecules like oleic acid methyl ester show that ozonolysis followed by trans-esterification can be used to analyze ozonide structures, but this does not represent a synthetic route for the title compound.

Specific data regarding the optimization of reaction conditions and yields for the ozonolysis of isophorone to produce this compound is not detailed in the available scientific literature. While general principles of ozonolysis suggest that parameters like temperature, solvent, and workup procedure can significantly impact yield, specific studies quantifying these effects for this particular conversion were not found.

Preparation from Alpha,Beta-Unsaturated Ketone Precursors

The synthesis from α,β-unsaturated ketones is centered on the ozonolytic cleavage of the carbon-carbon double bond.

3,5,5-Trimethyl-2-cyclohexen-1-one is the formal IUPAC name for the α-isomer of isophorone. Therefore, the synthetic route involving the ozonolysis of 3,5,5-Trimethyl-2-cyclohexen-1-one is identical to the isophorone-based methods described in section 2.1. The procedure involves the same steps of ozonolysis in a suitable solvent and subsequent workup to cleave the ozonide and form the target keto acid. google.com

A comparative analysis of different starting materials for the ozonation synthesis of this compound cannot be provided based on the available literature. As the primary precursor discussed, isophorone (3,5,5-Trimethyl-2-cyclohexen-1-one), is chemically the same entity, there are no distinct starting materials to compare. Information on the ozonolysis of other isomers, such as β-isophorone, to yield the target acid was not found in the searched literature, precluding a comparative discussion.

Table of Mentioned Compounds

| Compound Name | IUPAC Name |

|---|---|

| This compound | This compound |

| Isophorone | 3,5,5-Trimethyl-2-cyclohexen-1-one |

| Dichloromethane | Dichloromethane |

| Ozone | Trioxygen |

Analogous and Derived Synthetic Routes

The synthesis of this compound can be better understood by examining the synthetic strategies for related isomers and the fundamental reactions that form the basis of its synthesis.

Strategies for Related Oxo-Hexanoic Acid Isomers (e.g., 3,4-Dimethyl-5-oxohexanoic acid)

The general strategies for synthesizing various oxo-hexanoic acids often involve the condensation of smaller building blocks. For example, the synthesis of 6-aryl-4-oxohexanoic acids has been achieved through the condensation of an appropriate aldehyde with levulinic acid. This type of aldol (B89426) condensation approach, followed by reduction, could potentially be adapted for the synthesis of dimethyl-substituted analogues by using appropriately substituted starting materials.

Formation via Acetone-Acrylic Acid Component Reactions (General Principles)

A fundamental and industrially relevant approach to synthesizing oxo-hexanoic acids involves the reaction between acetone (B3395972) and an acrylic acid component. This method is particularly pertinent to the synthesis of 5-oxohexanoic acid and its derivatives. The reaction is typically catalyzed and involves the addition of acetone to an acrylic ester or acrylonitrile.

This reaction can, however, lead to the formation of byproducts. For instance, the double addition of acrylic compounds to acetone can produce dimethyl acetylheptanedioate. The reaction conditions, therefore, need to be carefully controlled to favor the desired mono-addition product. A patent describes a process for the preparation of 5-oxohexanoic acid alkyl esters by reacting acetone with an acrylic ester in the liquid phase at elevated temperature and pressure in the presence of a primary amine and/or a Schiff base catalyst.

The general principle of this reaction is the Michael addition of the enolate of acetone to the activated double bond of the acrylic acid derivative. This forms the carbon skeleton of the 5-oxohexanoic acid. The reaction can be generalized as follows:

Acetone + Acrylic Acid Derivative → 5-Oxohexanoic Acid Derivative

Chemical Reactivity and Transformative Processes

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group in 3,3-dimethyl-5-oxohexanoic acid undergoes typical reactions characteristic of this functional group. One of the most common transformations is esterification. In the presence of an alcohol and an acid catalyst, the carboxylic acid can be converted to its corresponding ester. For instance, the reaction with ethanol (B145695) under acidic conditions yields ethyl 3,3-dimethyl-5-oxohexanoate. This reaction is reversible and is typically driven to completion by removing the water formed during the reaction.

Another key reaction of the carboxylic acid is its conversion to a more reactive acyl halide, typically an acyl chloride. This is achieved by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is a highly valuable intermediate for the synthesis of other carboxylic acid derivatives, such as amides and anhydrides, which are not easily accessible directly from the carboxylic acid.

The carboxylic acid can also be reduced, although this requires strong reducing agents like lithium aluminum hydride (LiAlH₄). This reduction would convert the carboxylic acid to a primary alcohol, yielding 3,3-dimethyl-1,5-hexanediol, assuming the ketone is also reduced under these conditions.

| Reaction Type | Reagents | Product |

| Esterification | Ethanol, Acid Catalyst | Ethyl 3,3-dimethyl-5-oxohexanoate |

| Acyl Halide Formation | Thionyl Chloride (SOCl₂) | 3,3-Dimethyl-5-oxohexanoyl chloride |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | 3,3-Dimethyl-1,5-hexanediol |

Reactivity of the Ketone Functional Group

The ketone carbonyl group in this compound is a site of significant reactivity, primarily involving nucleophilic addition reactions.

The ketone functional group can be selectively reduced to a secondary alcohol, yielding 3,3-dimethyl-5-hydroxyhexanoic acid. This transformation can be achieved using a variety of reducing agents.

Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent that readily reduces ketones to secondary alcohols. masterorganicchemistry.comchemguide.co.ukpressbooks.pub The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol. chemguide.co.uk The hydride ion (H⁻) from the borohydride attacks the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide to give the alcohol. chemguide.co.ukpressbooks.pub

Catalytic hydrogenation is another effective method for ketone reduction. chemistrytalk.orglibretexts.org This process involves the use of hydrogen gas (H₂) and a metal catalyst, such as Raney nickel, platinum, or palladium. chemistrytalk.org The reaction is carried out by exposing a solution of the ketone to hydrogen gas in the presence of the catalyst. This method reduces ketones to secondary alcohols. libretexts.org

| Reducing Agent | Conditions | Product |

| Sodium Borohydride (NaBH₄) | Protic Solvent (e.g., Methanol, Ethanol) | 3,3-Dimethyl-5-hydroxyhexanoic acid |

| Catalytic Hydrogenation (H₂/Catalyst) | Metal Catalyst (e.g., Raney Ni, Pt, Pd) | 3,3-Dimethyl-5-hydroxyhexanoic acid |

The ketone functionality, particularly in the context of it being a β-keto acid derivative, can participate in various condensation reactions. While specific examples for this compound are not extensively documented, analogous reactions of β-keto esters and related compounds provide insight into its potential reactivity.

Copper(I)-promoted condensations are a notable class of reactions for β-dicarbonyl compounds. For instance, the coupling of β-keto thioesters with α-amino acids can be promoted by copper(I) iodide. This suggests that the ketone or a derivative of this compound could potentially undergo similar copper-catalyzed C-C or C-N bond-forming reactions.

The α-hydrogens of the ketone are acidic and can be removed by a base to form an enolate. This enolate can then act as a nucleophile in aldol-type condensation reactions with other carbonyl compounds.

Intramolecular Cyclization and Dehydration Processes

The presence of both a carboxylic acid and a ketone in the same molecule opens up possibilities for intramolecular reactions, leading to the formation of cyclic structures.

The reduction of the ketone in this compound to a hydroxyl group creates a δ-hydroxy acid (5-hydroxy-3,3-dimethylhexanoic acid). Such compounds are prone to intramolecular cyclization to form a stable six-membered ring lactone. youtube.com This reaction, known as lactonization, is typically acid-catalyzed. youtube.com Protonation of the carboxylic acid hydroxyl group makes it a better leaving group, allowing the hydroxyl group at the 5-position to act as an intramolecular nucleophile, attacking the carboxylic carbon and eliminating a molecule of water.

The resulting lactone would be 4,4,6-trimethyltetrahydro-2H-pyran-2-one . Subsequent dehydration of this saturated lactone, if a suitable pathway exists, could potentially lead to the formation of an unsaturated lactone like 4,4,6-trimethyl-3,4-dihydro-2-pyrone .

| Starting Material | Reaction | Intermediate/Product |

| This compound | Reduction of ketone | 3,3-Dimethyl-5-hydroxyhexanoic acid |

| 3,3-Dimethyl-5-hydroxyhexanoic acid | Intramolecular Cyclization (Lactonization) | 4,4,6-Trimethyltetrahydro-2H-pyran-2-one |

| 4,4,6-Trimethyltetrahydro-2H-pyran-2-one | Dehydration | 4,4,6-Trimethyl-3,4-dihydro-2-pyrone |

The introduction of an additional carboxylic acid group at the 2-position, forming 2-carboxy-3,3-dimethyl-5-oxohexanoic acid , significantly increases the potential for complex cyclizations. This dicarboxylic keto acid possesses multiple reactive sites that can engage in intramolecular reactions.

One such possibility is the formation of a ketal with a diol. In an intramolecular context, if the dicarboxylic acid were to be reduced to the corresponding diol, subsequent reaction with the ketone under acidic conditions could lead to a cyclic ketal. More complex bicyclic structures can arise from the reaction of the ketone with the two carboxylic acid groups. The formation of "dipseudoacyl ketals" would involve the ketone carbonyl reacting with both carboxylic acid groups, likely through their transformation into more reactive derivatives. This would result in a spirocyclic structure where the central carbon of the original ketone is part of two five- or six-membered rings. The formation of such bicyclic ketal-like structures, often referred to as acetals when derived from aldehydes, is a known transformation for molecules containing appropriately spaced carbonyl and hydroxyl or carboxyl functionalities. byjus.commasterorganicchemistry.com

The synthesis of related bicyclic structures, such as 2-pyrone-4,6-dicarboxylic acid, highlights the propensity of such polyfunctional molecules to undergo cyclization to form complex architectures. nih.gov

Synthesis of Derivatives and Substituted Analogs

The structural features of this compound, namely the carboxylic acid and ketone functionalities, along with the quaternary carbon center, allow for a variety of chemical transformations to produce a range of derivatives and substituted analogs. These modifications can be leveraged to alter the molecule's physical and chemical properties for various applications.

The carboxylic acid group of this compound is readily esterified to form its corresponding esters, such as the ethyl and methyl esters. These reactions are typically carried out under acidic conditions.

One documented synthesis of ethyl 3,3-dimethyl-5-oxohexanoate involves the ozonolysis of isophorone (B1672270) in ethyl acetate, followed by treatment with absolute ethanol and concentrated sulfuric acid. prepchem.com The reaction mixture is refluxed overnight, and after neutralization and distillation, the desired ethyl ester is obtained in high yield. prepchem.com This method provides an efficient route to the ethyl ester, a colorless fluid with a boiling point of 104-105 °C at 19 mbar. prepchem.com

While a specific synthesis for methyl 3,3-dimethyl-5-oxohexanoate is not detailed in the provided research, standard esterification procedures using methanol in the presence of an acid catalyst would be expected to yield the corresponding methyl ester. The synthesis of other structurally related methyl esters, such as methyl 5-methyl-3-oxohexanoate and methyl 3-methyl-5-oxohexanoate, is well-documented, suggesting that the formation of methyl 3,3-dimethyl-5-oxohexanoate would be a straightforward transformation. nih.govnih.gov

Table 1: Synthesis of Ethyl 3,3-Dimethyl-5-Oxohexanoate

| Starting Material | Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Isophorone | 1. O₃, Ethyl Acetate, 0 °C | Ozonolysis followed by reflux | Ethyl 3,3-dimethyl-5-oxohexanoate | 85.9% | prepchem.com |

| 2. Ethanol, H₂SO₄ |

The introduction of an amino group to the this compound backbone can lead to the formation of amino acids and their derivatives, which are of interest in various fields. While the direct synthesis of 6-amino-3,3-dimethyl-5-oxohexanoic acid is not explicitly described in the available literature, synthetic strategies for related amino acids can provide insight into potential routes.

For instance, the synthesis of 6-aminohexanoic acid has been achieved from cyclohexane (B81311) using mixed-species microbial cultures, demonstrating a biocatalytic approach to amination. nih.gov A multi-step chemical synthesis for (S)-2,6-diamino-5-oxohexanoic acid has also been reported, starting from L-2-aminoadipic acid. google.com This process involves protection of the amino and carboxyl groups, followed by the introduction of a second amino group. google.com

A plausible synthetic route to 6-amino-3,3-dimethyl-5-oxohexanoic acid could involve the reductive amination of the ketone group in this compound or its ester derivative. This common organic transformation introduces an amino group at the carbonyl carbon.

Table 2: Examples of Related Amino Acid Synthesis

| Target Compound | Starting Material | Key Transformation | Reference |

|---|---|---|---|

| 6-Aminohexanoic acid | Cyclohexane | Biocatalytic oxidation and amination | nih.gov |

| (S)-2,6-Diamino-5-oxohexanoic acid | L-2-Aminoadipic acid | Multi-step chemical synthesis | google.com |

The synthesis of chiral derivatives of this compound is an area of potential interest for applications in asymmetric synthesis and chiral recognition. While specific examples of chiral derivatization of this exact compound are not prominent in the literature, the principles can be drawn from the synthesis of other chiral β-keto esters and related structures.

The concept of a "trimethyl lock" has been explored in other systems to control molecular conformation and reactivity. While not directly applied to this compound in the provided sources, the gem-dimethyl group at the 3-position could potentially act as a conformational lock, influencing the stereochemical outcome of reactions at adjacent centers.

The synthesis of chiral β-keto esters is often achieved through methods like the cross-Claisen reaction between N-acyl oxazolidinone derivatives and the magnesium enolate of a potassium ethyl malonate. researchgate.net This approach allows for the stereocontrolled introduction of functionality. Such strategies could potentially be adapted to create chiral analogs of this compound, which could then be used as chiral building blocks in organic synthesis.

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is paramount for mapping the connectivity and chemical environment of each atom within the molecule.

¹H NMR spectroscopy would provide crucial information about the number of different types of protons and their neighboring atoms. Based on the structure of 3,3-dimethyl-5-oxohexanoic acid, we can predict the expected signals. The protons on the carbon adjacent to the carboxylic acid (C2) and those on the carbon between the ketone and the gem-dimethyl group (C4) would appear as singlets due to the absence of adjacent protons, a consequence of the intervening quaternary carbon at C3. The methyl protons of the acetyl group (C6) would also be a singlet. The two methyl groups at the C3 position are chemically equivalent and would therefore produce a single, more intense singlet. The acidic proton of the carboxyl group would appear as a broad singlet, its chemical shift being concentration and solvent dependent.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| -COOH | 10-12 | Broad Singlet | 1H |

| -CH₂- (C4) | ~2.7 | Singlet | 2H |

| -CH₂- (C2) | ~2.4 | Singlet | 2H |

| -CH₃ (C6) | ~2.1 | Singlet | 3H |

| 2 x -CH₃ (at C3) | ~1.1 | Singlet | 6H |

Note: These are predicted values and can vary based on the solvent and experimental conditions.

¹³C NMR spectroscopy would reveal the number of unique carbon environments in the molecule. For this compound, eight distinct carbon signals would be expected. The carbonyl carbons of the carboxylic acid and the ketone would appear at the downfield end of the spectrum (typically 170-210 ppm). The quaternary carbon (C3) would also be readily identifiable. The remaining methylene (B1212753) and methyl carbons would appear at higher field strengths.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (Ketone, C5) | ~208 |

| C=O (Carboxylic Acid, C1) | ~178 |

| -CH₂- (C4) | ~53 |

| -CH₂- (C2) | ~45 |

| -C- (Quaternary, C3) | ~36 |

| -CH₃ (C6) | ~30 |

| 2 x -CH₃ (at C3) | ~25 |

Note: These are predicted values and can vary based on the solvent and experimental conditions.

Two-dimensional NMR experiments are essential for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecular fragments.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between coupled protons. However, for this compound, due to the presence of the quaternary carbon, no significant cross-peaks would be expected, as there are no vicinal protons to couple with each other. This lack of correlation would be a strong piece of evidence for the proposed structure.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of each proton signal to its corresponding carbon atom. For example, the singlet at ~2.4 ppm in the ¹H NMR would show a cross-peak with the carbon signal at ~45 ppm in the ¹³C NMR, confirming their direct bond as the C2 methylene group.

Mass Spectrometry (MS) Techniques

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which serves as a molecular fingerprint.

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion. For this compound, with a molecular formula of C₈H₁₄O₃, the expected exact mass would be approximately 158.0943 g/mol . HRMS can measure this with high precision (typically to four or five decimal places), allowing for the unambiguous confirmation of the molecular formula.

Electron ionization mass spectrometry (EI-MS) would cause the molecule to fragment in a predictable manner. The analysis of these fragments provides further structural verification. Key fragmentation pathways for β-keto acids and esters often involve cleavage alpha to the carbonyl groups. For this compound, characteristic fragments would be expected from the loss of a methyl group ([M-15]⁺), the loss of an acetyl group ([M-43]⁺), and the loss of the carboxylic acid group ([M-45]⁺). The McLafferty rearrangement is another common fragmentation pathway for carbonyl compounds, which could lead to characteristic neutral losses.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Possible Fragment | Fragment Lost |

| 158 | [C₈H₁₄O₃]⁺ | Molecular Ion |

| 143 | [C₇H₁₁O₃]⁺ | CH₃ |

| 115 | [C₆H₁₁O₂]⁺ | COCH₃ |

| 113 | [C₆H₉O₂]⁺ | COOH |

| 101 | [C₅H₉O₂]⁺ | CH₂COOH |

| 57 | [C₄H₉]⁺ | tert-Butyl cation |

| 43 | [C₂H₃O]⁺ | Acetyl cation |

Note: The relative abundance of these fragments would depend on the ionization energy and the specific mass spectrometer used.

X-ray Crystallography

Determination of Solid-State Molecular and Crystal Structures

A thorough search of publicly available scientific literature and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), reveals that the crystal structure of this compound has not yet been reported. Consequently, detailed experimental data on its solid-state molecular and crystal structure, such as unit cell dimensions, space group, and atomic coordinates, are not available at present. The determination of its crystal structure would be a valuable contribution to the chemical sciences, providing a definitive reference for its solid-state conformation.

Chromatographic Methods for Purity and Quantitative Analysis

Chromatographic techniques are indispensable for the assessment of the purity of this compound and for its quantitative analysis. Gas chromatography and high-performance liquid chromatography, in their various forms, offer the necessary selectivity and sensitivity for these tasks.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

Gas chromatography-mass spectrometry (GC-MS) is a robust method for assessing the purity of this compound and for identifying any volatile impurities. Due to the low volatility of the carboxylic acid, a derivatization step is typically required prior to analysis. researchgate.net Esterification, for example with methanol (B129727) to form the corresponding methyl ester (methyl 3,3-dimethyl-5-oxohexanoate), increases the volatility of the analyte, making it amenable to GC analysis. researchgate.net

The derivatized sample is then introduced into the gas chromatograph, where it is separated from other components based on boiling point and interaction with the stationary phase of the GC column. A commonly used column for this type of analysis is a non-polar or medium-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5MS). europa.eu The separated components then enter the mass spectrometer, which provides mass-to-charge ratio information, allowing for the identification of the parent compound and any impurities based on their mass spectra and fragmentation patterns. The purity is determined by comparing the peak area of the analyte to the total area of all peaks in the chromatogram.

Table 1: Illustrative GC-MS Parameters for the Analysis of Derivatized this compound

| Parameter | Value |

| Column | 5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) |

| Injector Temperature | 250 °C |

| Oven Program | Initial temp. 70°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-400 |

High-Performance Liquid Chromatography (HPLC) for Compound Analysis

High-performance liquid chromatography (HPLC) is a versatile technique for the analysis of this compound without the need for derivatization. Reversed-phase HPLC is the most common mode used for this purpose. The separation is typically achieved on a C18 column, where the analyte is eluted with a mobile phase consisting of an aqueous component and an organic modifier, such as acetonitrile (B52724) or methanol. To ensure that the carboxylic acid is in its protonated, less polar form and to achieve good peak shape, the aqueous component of the mobile phase is usually acidified with an acid like phosphoric acid or formic acid to a pH below the pKa of the analyte.

Detection is often performed using a UV detector at a low wavelength, typically around 210 nm, where the carbonyl and carboxyl groups exhibit absorbance. Quantification is achieved by comparing the peak area of the analyte in a sample to that of a known standard.

Table 2: Representative HPLC Conditions for the Analysis of this compound

| Parameter | Value |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase | Isocratic or gradient elution with water (0.1% phosphoric acid) and acetonitrile |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

Ultra-Performance Liquid Chromatography (UPLC) for High-Resolution Separation

Ultra-performance liquid chromatography (UPLC) represents a significant advancement in liquid chromatography, offering higher resolution, faster analysis times, and increased sensitivity compared to conventional HPLC. This is achieved through the use of columns packed with smaller particles (typically sub-2 µm). For the analysis of this compound, a UPLC method would offer improved separation from closely related impurities and a reduction in solvent consumption.

Similar to HPLC, a reversed-phase C18 column is typically employed. The mobile phase would also consist of an acidified aqueous solution and an organic modifier. The enhanced resolution of UPLC can be particularly advantageous for resolving isomers or impurities with very similar structures. Coupling UPLC with mass spectrometry (UPLC-MS) provides even greater selectivity and sensitivity, allowing for confident identification and quantification at very low levels. nih.gov

Table 3: Exemplary UPLC-MS Parameters for High-Resolution Separation of this compound

| Parameter | Value |

| Column | Acquity UPLC BEH C18 (e.g., 2.1 x 50 mm, 1.7 µm particle size) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Linear gradient from 5% to 95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |

| Mass Detection | Selected Ion Recording (SIR) or full scan |

Applications in Organic Synthesis and Chemical Industry

Role as an Intermediate in Fine Chemical Synthesis

As an intermediate, 3,3-dimethyl-5-oxohexanoic acid is a foundational molecule for producing key chemical synthons, most notably dimedone and 3,3-dimethylglutaric acid. These derivatives are widely used in various branches of chemistry.

One of the principal applications of this compound is its conversion to dimedone (also known as 5,5-dimethylcyclohexane-1,3-dione). The process typically involves the esterification of the carboxylic acid group, followed by an intramolecular cyclization reaction.

The synthesis begins with the conversion of this compound to its corresponding ester, for example, methyl 3,3-dimethyl-5-oxohexanoate. This ester then undergoes an intramolecular Dieckmann condensation, a base-catalyzed reaction that forms a cyclic β-keto ester. The reaction is typically carried out using an alkali metal alcoholate, such as sodium ethoxide or sodium methylate, in an alcoholic solvent. chemicalbook.com The subsequent hydrolysis and decarboxylation of the resulting intermediate yield dimedone. This cyclization is a critical step, transforming the linear keto acid into a highly functionalized six-membered ring system. acs.org

Dimedone itself is a valuable reagent in organic synthesis, known for its ability to react with aldehydes to form crystalline derivatives, which can be used for their identification and purification. wikipedia.org It is also a popular starting material for the synthesis of a wide array of heterocyclic compounds through multi-component reactions. researchgate.netbenthamdirect.com

Table 1: Synthesis of Dimedone from this compound Ester

| Step | Reactants | Reagents | Product | Reaction Type |

| Esterification | This compound, Alcohol (e.g., Methanol) | Acid catalyst | Methyl 3,3-dimethyl-5-oxohexanoate | Esterification |

| Cyclization | Methyl 3,3-dimethyl-5-oxohexanoate | Alkali metal alcoholate (e.g., Sodium ethoxide) | Dimedone | Dieckmann Condensation |

This compound serves as a direct precursor to 3,3-dimethylglutaric acid. This conversion is achieved through the oxidation of the ketone functional group. A common method involves the use of hydrogen peroxide, often in the presence of a strong acid catalyst like sulfuric acid. In this process, the methyl ketone moiety of this compound undergoes a reaction analogous to the Baeyer-Villiger oxidation, leading to the formation of an ester intermediate which is then hydrolyzed to the dicarboxylic acid.

Another route to 3,3-dimethylglutaric acid involves the haloform reaction, where the methyl ketone is treated with a basic solution of a halogen, such as sodium hypochlorite. This reaction proceeds to form a carboxylate at the ketone position and a haloform (e.g., chloroform), with the subsequent acidification yielding 3,3-dimethylglutaric acid.

3,3-Dimethylglutaric acid and its esters are valuable intermediates, particularly in the production of pesticides and as additives for lubricating oils.

Table 2: Conversion of this compound to 3,3-Dimethylglutaric Acid

| Method | Oxidizing Agent | Catalyst/Conditions | Key Transformation |

| Peroxide Oxidation | Hydrogen Peroxide (H₂O₂) | Strong acid (e.g., H₂SO₄) | Oxidation of the methyl ketone to a carboxylic acid. |

| Haloform Reaction | Sodium Hypochlorite (NaOCl) | Basic conditions, followed by acidification | Conversion of the methyl ketone to a carboxylate. |

Building Block for Complex Organic Architectures

While much of the synthetic utility of this compound is channeled through its primary derivatives, the inherent functionality of the molecule itself—a ketone and a carboxylic acid separated by a dimethyl-substituted carbon spacer—makes it a potential building block for more intricate structures.

The true value of this compound as a building block is most prominently realized through its conversion into dimedone. Dimedone is a highly versatile precursor for a vast range of biologically active heterocyclic compounds. benthamdirect.com Its symmetrical structure and the reactivity of its methylene (B1212753) group allow it to participate in condensation reactions with various electrophiles to construct complex scaffolds. researchgate.net These scaffolds are central to many compounds with pharmaceutical potential, including those with antitumor, anti-inflammatory, and antimicrobial properties. marketresearchintellect.comnih.govsirjana.in For instance, dimedone is a key component in the synthesis of xanthenes, acridines, and various fused heterocyclic systems. taylorandfrancis.comresearchgate.net

The application of this compound in multi-step and cascade reactions is again primarily demonstrated through its derivative, dimedone. Dimedone is a classic substrate in a variety of one-pot, multi-component reactions, which are highly efficient methods for building molecular complexity. researchgate.net For example, the Hantzsch pyridine (B92270) synthesis and similar reactions can utilize dimedone or its enol form to react with an aldehyde and an ammonia (B1221849) source to create dihydropyridine (B1217469) derivatives. Furthermore, cascade reactions involving an initial Knoevenagel condensation of dimedone with an aldehyde, followed by a Michael addition, are common strategies for synthesizing bis-dimedone derivatives and other complex architectures. chimicatechnoacta.ruresearchgate.net These sequences are valued for their atom economy and ability to generate complex structures from simple starting materials in a single operation. acs.org

Utilization in Chemical Industry Sectors (indirectly via dimedone)

The industrial importance of this compound is intrinsically linked to the wide-ranging applications of its chief derivative, dimedone. The market for dimedone is driven by its use as a key intermediate in several high-value chemical sectors. marketresearchintellect.com

Pharmaceuticals: Dimedone is a fundamental building block in the synthesis of a variety of active pharmaceutical ingredients (APIs). It is used to create heterocyclic systems that form the core of drugs with anti-inflammatory, antiviral, and anticancer activities. marketresearchintellect.comnih.gov Additionally, dimedone-based structures are used as protecting groups in peptide synthesis and for creating chemical probes to study biological processes like protein oxidation. nih.govnih.gov

Agrochemicals: In the agrochemical industry, dimedone is a precursor for certain herbicides and pesticides. marketresearchintellect.com The structural motifs derived from dimedone can be found in molecules designed to target specific biological pathways in weeds and pests.

Polymers and Materials: While less common, derivatives of dimedone can be used in the polymer industry. The reactivity of the diketone allows it to be incorporated into polymer backbones or used as a cross-linking agent to modify the properties of materials.

Photochemistry: In the field of photochemistry, certain compounds derived from dimedone are used in the formulation of photopolymer systems and as components in photo-sensitive materials.

Analytical Chemistry: Dimedone is a well-established reagent in analytical chemistry, primarily for the detection, quantification, and derivatization of aldehydes. wikipedia.orgsihaulichemicals.co.in The reaction between dimedone and an aldehyde produces a stable, crystalline product with a sharp melting point, facilitating the identification of the aldehyde. It is also employed in colorimetric and spectrophotometric analysis. chemicalbook.comresearchgate.net

Role in Precursor Synthesis for Pharmaceuticals

Currently, there is no direct scientific literature or patent evidence to suggest that this compound is a key precursor in the synthesis of any specific commercially available pharmaceutical compounds. While the structural motif of a substituted hexanoic acid is present in various biologically active molecules, the specific role of the 3,3-dimethyl-5-oxo substitution pattern as a starting material for drug development is not documented.

Application in Herbicides, Pesticides, and Polymer Chemistry

Similarly, a thorough review of available resources did not yield any specific instances of this compound being utilized in the development or manufacturing of herbicides, pesticides, or polymers. The chemical structure does not correspond to common building blocks typically employed in these industries.

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic distribution and reactivity of a molecule. Methods such as Density Functional Theory (DFT) and semi-empirical methods are employed to calculate electronic properties that govern how 3,3-Dimethyl-5-oxohexanoic acid interacts with other chemical species.

Key electronic descriptors for reactivity include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and kinetic stability.

Table 1: Key Reactive Sites in this compound

| Functional Group | Atom | Predicted Reactivity |

|---|---|---|

| Carboxylic Acid | Carbonyl Carbon | Electrophilic (susceptible to nucleophiles) |

| Carboxylic Acid | Hydroxyl Proton | Acidic |

| Ketone | Carbonyl Carbon | Electrophilic (susceptible to nucleophiles) |

Molecular Mechanics and Dynamics Simulations for Conformational Analysis

Due to its flexible acyclic structure, this compound can adopt numerous conformations. Molecular mechanics (MM) and molecular dynamics (MD) simulations are essential computational techniques for exploring this conformational space.

MM methods use classical force fields to rapidly calculate the potential energy of different conformers, allowing for the identification of low-energy, stable structures. MD simulations build upon this by simulating the movement of atoms over time, providing insights into the dynamic behavior of the molecule, including vibrational modes and conformational transitions.

While specific simulations on this compound are not extensively documented, studies on its cyclized derivatives provide insight into the types of conformational analyses performed. For example, the bicyclic products formed from related structures exhibit specific ring conformations, such as boat and half-chair forms. researchgate.netresearchgate.net Analysis of torsional angles and ring-bending modes in these derivatives is crucial for understanding their stability and properties. researchgate.net For the flexible this compound, such simulations would map the potential energy surface related to the rotation around its single bonds, identifying the most probable shapes the molecule adopts in different environments.

In Silico Prediction of Molecular Properties and Descriptors

In silico methods are used to predict a wide range of molecular properties and descriptors from the chemical structure alone. These predictions are valuable for virtual screening, property assessment, and quantitative structure-activity relationship (QSAR) studies. Basic molecular properties for this compound have been identified through techniques like Gas Chromatography-Mass Spectrometry (GC-MS). nih.govresearchgate.net

Table 2: Predicted and Observed Molecular Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₄O₃ | nih.gov, researchgate.net |

| Molecular Weight | 158.19 g/mol | nih.gov, researchgate.net |

| CAS Registry Number | 20624-63-9 | sigmaaldrich.com |

Advanced computational tools can further predict properties like solubility, partition coefficient (LogP), and various topological descriptors. These descriptors quantify aspects of molecular size, shape, and branching, which can be correlated with experimental behavior and biological activity.

Theoretical Studies on Reaction Mechanisms and Transition States

Theoretical calculations are instrumental in elucidating the mechanisms of chemical reactions, including identifying intermediates and calculating the energy of transition states. This compound can undergo several important reactions, such as intramolecular cyclization and dehydration.

One key reaction is the acid-catalyzed dehydration and cyclization to form 4,4,6-Trimethyl-3,4-dihydro-1,2-pyrone. google.com Computational studies can model this process by:

Mapping the Reaction Coordinate: Calculating the energy profile as the molecule transforms from the open-chain reactant to the cyclized product.

Locating Transition States: Identifying the highest-energy point along the reaction pathway, which determines the reaction rate.

Analyzing Intermediates: Characterizing the structure and stability of any intermediate species, such as protonated forms or carbocations.

Studies on analogous systems, such as the racemization of arylpyran pseudoacids, have used computational methods to understand reaction barriers, demonstrating that the process proceeds through an unobserved open-chain intermediate form. researchgate.netresearchgate.net These theoretical investigations provide a molecular-level picture of the reaction dynamics that is often difficult to obtain through experimental means alone.

Computational Analysis of Supramolecular Interactions and Crystal Packing

While this compound is often handled as a liquid or in solution, understanding its potential solid-state behavior is crucial. Computational analysis of supramolecular interactions (like hydrogen bonding) and crystal packing predicts how molecules arrange themselves in a crystal lattice.

X-ray diffraction studies of this derivative have determined its crystal structure with high precision at various temperatures. researchgate.netresearchgate.net These studies revealed that the molecule crystallizes in an orthorhombic space group (P2₁2₁2₁) and that while the isolated molecule possesses mirror symmetry, this symmetry is not retained in the solid state. researchgate.net Computational modeling, including rigid-body librational analysis, helps to understand the thermal motion and low-frequency internal vibrational modes of the molecule within the crystal lattice. researchgate.net Such analyses are critical for understanding polymorphism, stability, and the physical properties of the solid material. The primary intermolecular forces governing the crystal packing of the parent acid would likely be hydrogen bonds between the carboxylic acid groups.

Table 3: Crystallographic Data for a Derivative of a Related Acid (1,7,7-Trimethyl-2,6-dioxabicyclo[2.2.2]octan-3,5-dione)

| Parameter | Value (at 101 K) | Reference |

|---|---|---|

| Crystal System | Orthorhombic | researchgate.net |

| Space Group | P2₁2₁2₁ | researchgate.net |

| Unit Cell a | 8.0557(2) Å | researchgate.net |

| Unit Cell b | 10.3545(3) Å | researchgate.net |

| Unit Cell c | 10.7583(3) Å | researchgate.net |

| Unit Cell Volume | 897.37(11) ų | researchgate.net |

Biochemical and Metabolic Research Perspectives

Enzymatic Transformations and Substrate Specificity Studies

Direct enzymatic studies on 3,3-dimethyl-5-oxohexanoic acid are not extensively documented in publicly available literature. However, its chemical structure—a substituted keto acid with a gem-dimethyl group—allows for informed speculation on potential enzymatic transformations by drawing parallels with enzymes known to act on structurally similar substrates. The presence of both a carboxylic acid and a ketone functional group, along with a branched aliphatic chain, suggests that it could be a substrate for several classes of enzymes.

Key enzyme families that could potentially metabolize this compound include:

Acyl-CoA Dehydrogenases (ACADs): These enzymes are pivotal in fatty acid and branched-chain amino acid metabolism, catalyzing the α,β-dehydrogenation of acyl-CoA esters. For this compound to be a substrate, it would first need to be activated to its coenzyme A (CoA) thioester. The substrate specificity of ACADs is a critical determinant of their biological function. For instance, some ACADs have a broad substrate specificity and can act on branched-chain acyl-CoAs. nih.govnih.gov The gem-dimethyl group at the C3 position could, however, present significant steric hindrance, potentially making it a poor substrate for enzymes that prefer linear or less-branched chains. Studies on acyl-CoA dehydrogenases from mycobacteria have revealed that some isoforms possess a broad substrate specificity, accommodating a variety of linear acyl-CoAs, and can reorient side chains in the binding cavity to fit different substrates. nih.gov This flexibility might allow for the binding and transformation of non-standard substrates like this compound-CoA.

Keto Acid Dehydrogenase Complexes: The branched-chain α-keto acid dehydrogenase (BCKDH) complex is a key enzyme in the catabolism of branched-chain amino acids. nih.govnyu.edu This complex catalyzes the oxidative decarboxylation of α-keto acids. While this compound is a γ-keto acid, not an α-keto acid, related enzymatic machinery could potentially act on it, possibly after initial enzymatic modification. The activity of such dehydrogenase complexes can be assayed using methods that measure the release of CO2 from a labeled substrate or the production of NADH. nih.govnih.gov

Hydroxylases and Oxidoreductases: Cytochrome P450 monooxygenases are versatile enzymes known to hydroxylate a wide variety of xenobiotic and endogenous compounds, often as a first step in their metabolism. These enzymes could potentially hydroxylate the hexanoic acid chain, creating a more polar molecule primed for further reactions. Other oxidoreductases could target the ketone group, reducing it to a secondary alcohol.

The substrate specificity of these enzymes is often determined by the three-dimensional structure of their active site. For instance, in long-chain acyl-CoA dehydrogenase (LCAD), the binding cavity is wider and deeper compared to other ACADs, which accounts for its ability to accommodate longer and bulkier substrates. nih.gov The presence of a gem-dimethyl group is a known strategy in medicinal chemistry to enhance metabolic stability by blocking sites susceptible to oxidation. nih.gov This suggests that this compound might be relatively resistant to enzymatic degradation.

| Enzyme Class | Potential Transformation | Factors Influencing Specificity |

| Acyl-CoA Dehydrogenases | Dehydrogenation (after CoA activation) | Steric hindrance from gem-dimethyl group, flexibility of enzyme active site |

| Keto Acid Dehydrogenases | Decarboxylation (if modified to an α-keto acid) | Position of the keto group, substrate binding pocket geometry |

| Cytochrome P450s | Hydroxylation of the aliphatic chain | Lipophilicity and accessibility of C-H bonds |

| Carbonyl Reductases | Reduction of the C5-keto group | Substrate binding and orientation in the active site |

Role in Microbial Xenobiotic Metabolism (e.g., bacterial degradation of related compounds)

The compound this compound can be considered a xenobiotic, a substance foreign to a biological system. Microorganisms, particularly bacteria, possess a remarkable metabolic versatility that enables them to degrade a vast array of xenobiotic compounds. nih.govslideshare.netmdpi.com The degradation of compounds with structural features similar to this compound, such as branched alkanes and other substituted organic acids, provides a framework for understanding its potential microbial metabolism.

The presence of a gem-dimethyl group is a significant feature, as it can render a molecule more resistant to biodegradation. slideshare.net However, some microorganisms have evolved pathways to metabolize such recalcitrant structures. The degradation of branched-chain alkanes often involves terminal or subterminal oxidation to form alcohols, which are then oxidized to aldehydes and carboxylic acids. slideshare.net For this compound, which already possesses a carboxyl group, further oxidation could occur at the opposite end of the molecule or at the ketone group.

The degradation of the industrial chemical isophorone (B1672270), which can be a precursor for this compound via ozonolysis, is relevant. cymitquimica.com Bacteria capable of degrading isophorone and related cyclic ketones have been isolated. These organisms often employ dioxygenases and hydrolases to open the ring structure, eventually funneling the breakdown products into central metabolic pathways.

The general principles of microbial xenobiotic degradation involve:

Initial attack: Introduction of functional groups (like hydroxyl groups) by oxygenases to increase reactivity. slideshare.net

Further oxidation: Conversion of alcohols to aldehydes and then to carboxylic acids.

Beta-oxidation: For aliphatic chains, the sequential removal of two-carbon units. The branching in this compound would likely require specialized enzymes to bypass or remove the methyl groups.

Central Metabolism: The final degradation products, such as acetyl-CoA or succinyl-CoA, enter the Krebs cycle.

Some bacterial strains are known to degrade a wide range of aromatic and aliphatic pollutants. nih.govnih.gov For example, Pseudomonas species are well-known for their ability to degrade complex organic molecules. slideshare.net The degradation of this compound in a microbial consortium would likely involve the synergistic action of different species, each contributing specific enzymes to the metabolic pathway.

Occurrence and Derivation in General Biological Systems (e.g., metabolic pathways involving valine metabolites or hydrocarbon oxidation)

Valine Metabolism: Valine is a branched-chain amino acid. Its catabolic pathway involves transamination to α-ketoisovalerate, followed by oxidative decarboxylation to isobutyryl-CoA. nyu.edu Subsequent steps involve dehydrogenation, hydration, and hydrolysis, leading to intermediates that are eventually converted to succinyl-CoA, a Krebs cycle intermediate. Although this compound is not a direct intermediate in the canonical valine degradation pathway, its carbon skeleton shares features with valine-derived metabolites. It is conceivable that under certain metabolic conditions or in specific organisms, aberrant enzymatic reactions could lead to the formation of related structures.

Hydrocarbon Oxidation: Microorganisms that metabolize branched-chain alkanes are a potential source of structurally related compounds. The oxidation of a hydrocarbon like 2,2-dimethylheptane (B94757) could theoretically lead to intermediates with a similar substitution pattern. The microbial oxidation of branched alkanes can proceed via terminal oxidation, leading to a carboxylic acid, followed by β-oxidation. The gem-dimethyl group would block standard β-oxidation, necessitating alternative enzymatic machinery, which could potentially lead to the formation of keto acids like this compound as a metabolic byproduct.

Isophorone Metabolism: As mentioned, this compound is a known product of the ozonolysis of isophorone. cymitquimica.com While ozonolysis is not a biological process, the microbial degradation of isophorone could potentially generate structurally related intermediates.

| Potential Precursor Source | Relevant Metabolic Pathway | Connection to this compound |

| Valine | Branched-chain amino acid catabolism | Structural similarity to valine metabolites, though not a direct intermediate. |

| Branched Alkanes | Microbial hydrocarbon oxidation | Potential for formation as a byproduct of the oxidation of gem-dimethylated alkanes. |

| Isophorone | Microbial degradation of cyclic ketones | Isophorone is a synthetic precursor; its biodegradation might yield related structures. |

Conceptual Frameworks for Interactions with Biological Macromolecules (without clinical implications)

The interaction of this compound with biological macromolecules such as enzymes and transcription factors would be governed by its chemical properties. Its carboxylic acid group can participate in ionic interactions and hydrogen bonding, while the ketone group can also act as a hydrogen bond acceptor. The gem-dimethyl group and the aliphatic chain contribute to its lipophilicity and can engage in van der Waals interactions.

Enzyme Interactions: As a potential substrate or inhibitor, this compound would bind to the active site of an enzyme. The specificity of this binding is determined by the complementarity of shape and chemical properties between the molecule and the active site. For example, the carboxylate group could interact with positively charged amino acid residues (like arginine or lysine) or with metal cofactors. nih.gov The ketone group could also coordinate with a metal ion or form hydrogen bonds with amino acid side chains. The gem-dimethyl group can influence binding by fitting into a hydrophobic pocket or by sterically hindering access to certain conformations. nih.gov Molecular modeling studies of how other keto acids bind to their target enzymes show that both the keto and carboxyl groups often coordinate with a metal cofactor (like Zn2+ or Fe2+) and form hydrogen bonds with surrounding residues. nih.govnih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。